molecular formula C12H14N2O3S2 B5666893 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B5666893
M. Wt: 298.4 g/mol
InChI Key: DERYCGYLILTOJP-UHFFFAOYSA-N
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Description

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 6-methylsulfonyl-1,3-benzothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase and prevent the aggregation of amyloid-beta peptides. This dual action helps in reducing the neurotoxic effects associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide stands out due to its balanced multifunctional properties, including enzyme inhibition, neuroprotection, and low toxicity. These characteristics make it a promising candidate for further development in therapeutic applications .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-3-4-11(15)14-12-13-9-6-5-8(19(2,16)17)7-10(9)18-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERYCGYLILTOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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